molecular formula C18H22N2O2S2 B2893935 2-[2-(2-HYDROXYETHYL)PIPERIDIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE CAS No. 866149-77-1

2-[2-(2-HYDROXYETHYL)PIPERIDIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE

Cat. No.: B2893935
CAS No.: 866149-77-1
M. Wt: 362.51
InChI Key: NIYYTBAGZGYGKP-FOWTUZBSSA-N
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Description

2-[2-(2-HYDROXYETHYL)PIPERIDIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a thiazole ring, and a phenyl group with a methylsulfanyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-HYDROXYETHYL)PIPERIDIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the thiazole ring or the phenyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

2-[2-(2-HYDROXYETHYL)PIPERIDIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-(2-HYDROXYETHYL)PIPERIDIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(2-HYDROXYETHYL)PIPERIDIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-23-15-7-5-13(6-8-15)12-16-17(22)19-18(24-16)20-10-3-2-4-14(20)9-11-21/h5-8,12,14,21H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYYTBAGZGYGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123024
Record name 2-[2-(2-Hydroxyethyl)-1-piperidinyl]-5-[[4-(methylthio)phenyl]methylene]-4(5H)-thiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866149-77-1
Record name 2-[2-(2-Hydroxyethyl)-1-piperidinyl]-5-[[4-(methylthio)phenyl]methylene]-4(5H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866149-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-Hydroxyethyl)-1-piperidinyl]-5-[[4-(methylthio)phenyl]methylene]-4(5H)-thiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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